

Application Notes and Protocols: Click Chemistry Reactions Involving 3,5-Diethynylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,5-Diethynylpyridine**

Cat. No.: **B1337693**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of **3,5-diethynylpyridine** in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This versatile building block, featuring two terminal alkyne functionalities, serves as a valuable scaffold for creating a diverse range of molecules, from potential drug candidates to advanced materials.

Introduction to 3,5-Diethynylpyridine in Click Chemistry

3,5-Diethynylpyridine is a heterocyclic aromatic compound containing a central pyridine ring flanked by two reactive ethynyl groups. This unique structure allows for two independent and sequential or simultaneous click reactions, making it an ideal candidate for the synthesis of bis-triazole derivatives, polymers, and complex molecular architectures. The nitrogen atom in the pyridine ring can also influence the solubility, and coordination properties of the resulting products, offering an additional layer of functional diversity.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage.^{[1][2]} This reaction is known for its high yields, mild reaction conditions, and tolerance to a wide variety of functional groups, making it a cornerstone of click chemistry.^{[1][2]}

Synthesis of 3,5-Diethynylpyridine

The most common and effective method for synthesizing **3,5-diethynylpyridine** is through a double Sonogashira cross-coupling reaction of 3,5-dibromopyridine with a protected alkyne, followed by deprotection.

Experimental Protocol: Synthesis of 3,5-Diethynylpyridine

Materials:

- 3,5-Dibromopyridine
- Trimethylsilylacetylene (TMSA)
- Bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$)
- Copper(I) iodide (CuI)
- Triethylamine (TEA), anhydrous
- Toluene, anhydrous
- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Potassium carbonate (K_2CO_3)
- Dichloromethane (DCM)
- Hexanes
- Saturated aqueous solution of ammonium chloride (NH_4Cl)
- Saturated aqueous solution of sodium bicarbonate (NaHCO_3)
- Brine (saturated NaCl solution)

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography

Procedure:

Step 1: Sonogashira Coupling

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3,5-dibromopyridine (1.0 eq), $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.05 eq), and CuI (0.1 eq).
- Add anhydrous toluene and anhydrous triethylamine (4.0 eq).
- To this mixture, add trimethylsilylacetylene (2.5 eq) dropwise at room temperature.
- Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of NH_4Cl , followed by a saturated aqueous solution of NaHCO_3 , and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain the crude bis(trimethylsilyl)-protected **3,5-diethynylpyridine**.

Step 2: Deprotection

- Dissolve the crude protected product from Step 1 in a mixture of THF and methanol (1:1 v/v).
- Add potassium carbonate (3.0 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC.
- Once the reaction is complete, remove the solvent under reduced pressure.

- Add water to the residue and extract the product with dichloromethane or ethyl acetate.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous $MgSO_4$, filter, and concentrate under reduced pressure.

Step 3: Purification

- Purify the crude **3,5-diethynylpyridine** by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
- Alternatively, recrystallization from a suitable solvent system (e.g., hexanes/dichloromethane) can be employed for purification.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Expected Characterization Data for **3,5-Diethynylpyridine**:

Parameter	Expected Value
Molecular Formula	C_9H_5N
Molecular Weight	127.14 g/mol
Appearance	White to off-white solid
1H NMR ($CDCl_3$)	$\delta \sim 7.8$ (s, 1H, H4), ~ 8.6 (s, 2H, H2, H6), ~ 3.2 (s, 2H, $C\equiv CH$) ppm
^{13}C NMR ($CDCl_3$)	$\delta \sim 150$ (C2, C6), ~ 140 (C4), ~ 120 (C3, C5), ~ 82 ($C\equiv CH$), ~ 78 (C≡CH) ppm
Mass Spectrometry (ESI+)	$m/z = 128.05$ $[M+H]^+$

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with **3,5-Diethynylpyridine**

3,5-Diethynylpyridine can undergo a double click reaction with two equivalents of an azide to form a C_2 -symmetric bis-triazole product. This reaction can be performed in a one-pot fashion.

Experimental Protocol: Synthesis of a Bis-Triazole Derivative

Materials:

- **3,5-Diethynylpyridine**
- Benzyl azide (or other desired azide)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium ascorbate
- tert-Butanol (t-BuOH)
- Water (H_2O)
- Dichloromethane (DCM)
- Saturated aqueous solution of ethylenediaminetetraacetic acid (EDTA)
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

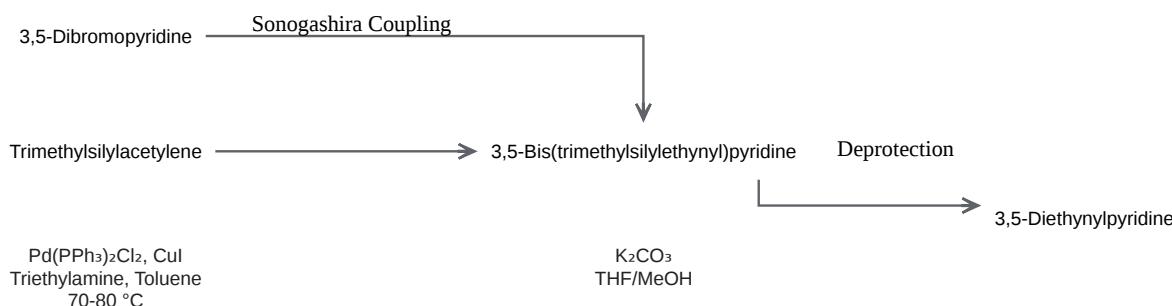
Procedure:

- In a round-bottom flask, dissolve **3,5-diethynylpyridine** (1.0 eq) and benzyl azide (2.2 eq) in a 1:1 mixture of t-BuOH and water.
- In a separate vial, prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
- In another vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
- Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.

- Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
- Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
- Wash the combined organic layers with a saturated aqueous solution of EDTA to remove copper salts, followed by water and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired bis-triazole derivative.

Expected Characterization Data for 3,5-bis(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine:

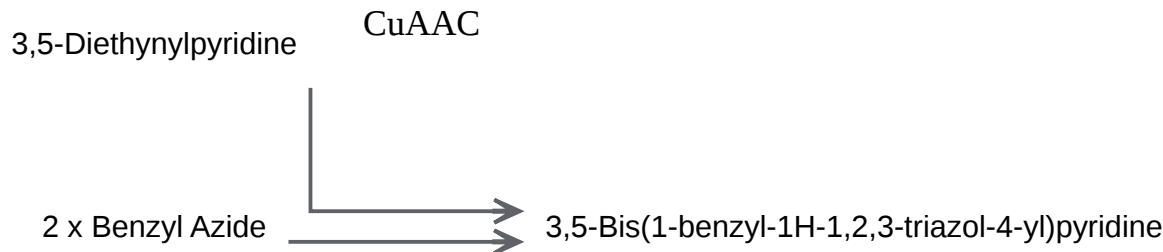
Parameter	Expected Value
Molecular Formula	$\text{C}_{23}\text{H}_{19}\text{N}_7$
Molecular Weight	393.45 g/mol
Appearance	White to pale yellow solid
^1H NMR (CDCl_3)	$\delta \sim 8.8$ (s, 2H, pyridine H2, H6), ~ 8.2 (s, 1H, pyridine H4), ~ 7.9 (s, 2H, triazole CH), $\sim 7.4\text{-}7.2$ (m, 10H, phenyl H), ~ 5.6 (s, 4H, CH_2Ph) ppm
^{13}C NMR (CDCl_3)	$\delta \sim 150$ (pyridine C2, C6), ~ 148 (triazole C4), ~ 138 (pyridine C4), ~ 134 (phenyl C-ipso), ~ 129 (phenyl CH), ~ 128 (phenyl CH), ~ 122 (triazole CH), ~ 120 (pyridine C3, C5), ~ 54 (CH_2) ppm
Mass Spectrometry (ESI+)	$m/z = 394.17$ $[\text{M}+\text{H}]^+$


Applications

The bis-triazole derivatives of **3,5-diethynylpyridine** have a wide range of applications in drug discovery, materials science, and chemical biology.

- Drug Discovery: The 1,2,3-triazole ring is a well-known pharmacophore that can mimic a peptide bond and participate in hydrogen bonding and dipole interactions. The C₂-symmetric nature of the bis-triazole pyridine scaffold can be exploited to design potent and selective inhibitors of enzymes and receptors.[1][8][9]
- Materials Science: The rigid, planar structure of the bis-triazole pyridine core makes it an excellent building block for the synthesis of polymers with interesting electronic and photophysical properties.[10][11][12][13][14] It can also be used as a ligand for the construction of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.[15][16][17][18][19]* Chemical Biology: By attaching fluorescent dyes or other reporter groups to the azide partner, **3,5-diethynylpyridine** can be used to create fluorescent probes for bioimaging and sensing applications.

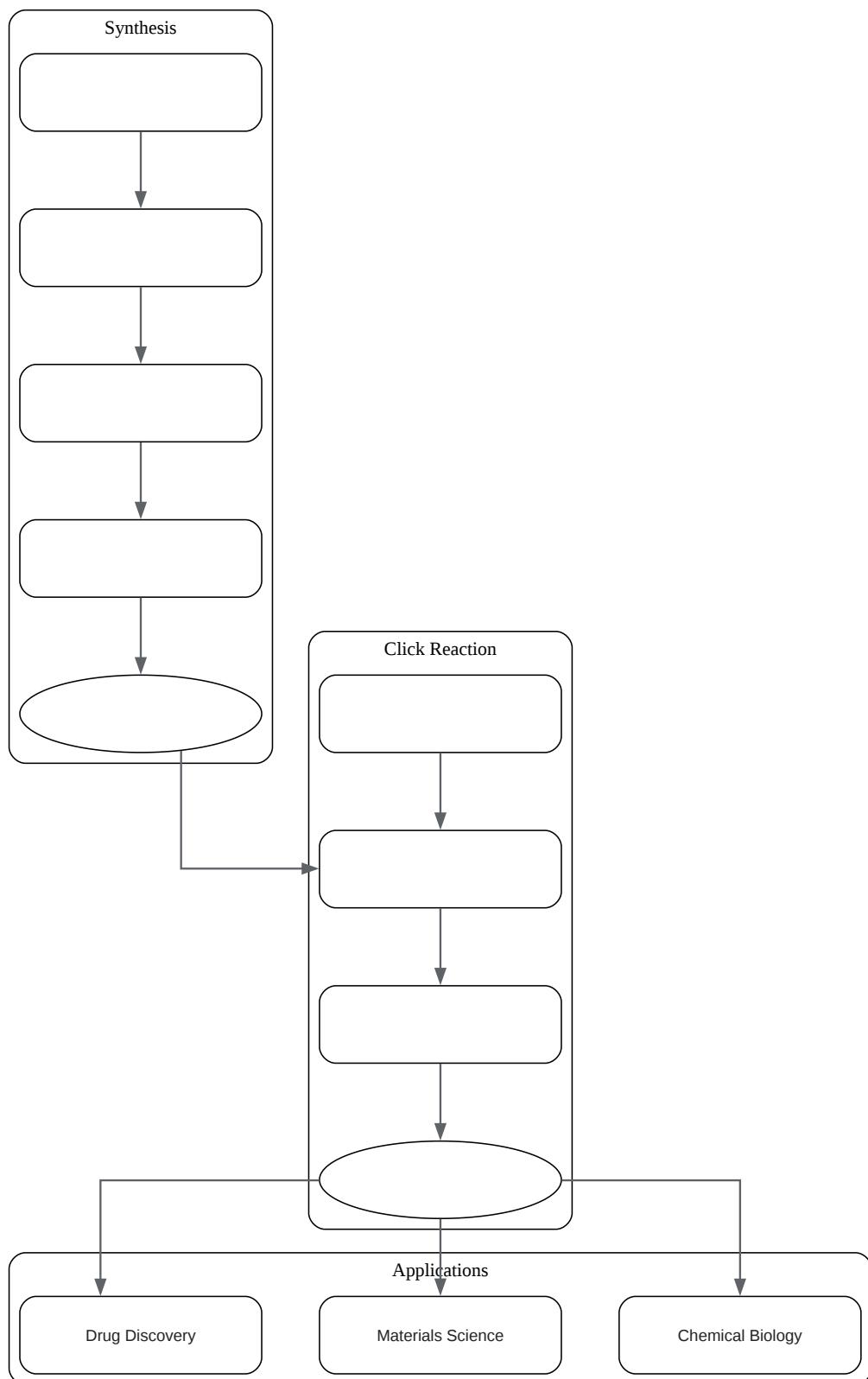
Visualizations


Reaction Scheme: Synthesis of 3,5-Diethynylpyridine

[Click to download full resolution via product page](#)

Caption: Sonogashira coupling and deprotection for **3,5-diethynylpyridine** synthesis.

Reaction Scheme: CuAAC with 3,5-Diethynylpyridine



$\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$
Sodium Ascorbate
 $t\text{-BuOH}/\text{H}_2\text{O}$

[Click to download full resolution via product page](#)

Caption: Double click reaction of **3,5-diethynylpyridine** with benzyl azide.

Workflow: From Synthesis to Application

[Click to download full resolution via product page](#)

Caption: Workflow for synthesis and application of **3,5-diethynylpyridine** derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Characterization of Bis-Triazolyl-Pyridine Derivatives as Noncanonical DNA-Interacting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Polymer Nanocomposites via Click Chemistry Reactions | MDPI [mdpi.com]
- 12. Click chemistry for the synthesis of biobased polymers and networks derived from vegetable oils - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New metal-organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]

- 17. Post-synthetic modification of metal-organic framework thin films using click chemistry: the importance of strained C-C triple bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structure and applications of metal-organic framework based on cyanide and 3,5-dichloropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Click Chemistry Reactions Involving 3,5-Diethynylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1337693#click-chemistry-reactions-involving-3-5-diethynylpyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com